5-bromo-6-fluoro-1H-indole-2,3-dione

Description

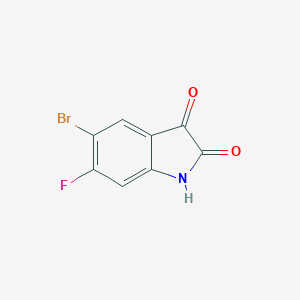

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXMNYMNZYJVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588442 | |

| Record name | 5-Bromo-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118897-99-7 | |

| Record name | 5-Bromo-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis of 5 Bromo 6 Fluoro 1h Indole 2,3 Dione

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

A suite of spectroscopic methods is indispensable for the characterization of 5-bromo-6-fluoro-1H-indole-2,3-dione, each providing a unique piece of the structural puzzle.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indole (B1671886) ring. The aromatic region would likely show two doublets, corresponding to the protons at the C4 and C7 positions. The fluorine and bromine substituents will influence the chemical shifts of these protons through their electronic effects. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm for isatin (B1672199) derivatives, due to the deshielding effect of the adjacent carbonyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) are expected to resonate at significantly downfield chemical shifts, typically in the range of 160-185 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with their specific chemical shifts influenced by the attached halogens. The carbon atoms directly bonded to bromine (C5) and fluorine (C6) will show characteristic shifts and, in the case of C6, coupling with the ¹⁹F nucleus.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 10.0 - 12.0 (broad singlet) | - |

| C2 | - | 155 - 165 |

| C3 | - | 180 - 190 |

| C4-H | 7.0 - 8.0 (doublet) | 110 - 120 |

| C5 | - | 115 - 125 |

| C6 | - | 150 - 160 (doublet, J_CF) |

| C7-H | 7.0 - 8.0 (doublet) | 110 - 120 |

| C7a | - | 145 - 155 |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₃BrFNO₂), the calculated monoisotopic mass is approximately 242.93 g/mol . In an ESI-MS experiment, the molecule would likely be observed as its protonated form [M+H]⁺ or as adducts with solvent molecules. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments, providing further structural information.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | ~243, ~245 | Molecular ion with characteristic bromine isotope pattern |

| [M+H]⁺ | ~244, ~246 | Protonated molecule |

| [M-CO]⁺ | ~215, ~217 | Loss of a carbonyl group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H and C=O stretching vibrations. The N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. The two carbonyl groups at C2 and C3 will give rise to strong, distinct absorption bands in the region of 1700-1780 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions as well.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3200 - 3400 | Medium, Broad |

| C=O stretch (amide) | 1730 - 1760 | Strong |

| C=O stretch (ketone) | 1700 - 1730 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-F stretch | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1H-indole-2,3-dione (isatin) itself displays multiple absorption peaks. For instance, peaks are observed around 208, 242, 302, and 418 nm. researchgate.net The absorptions at shorter wavelengths (208, 242, and 302 nm) are attributed to π → π* transitions of the aromatic system and the carbonyl groups. researchgate.net A weaker absorption at a longer wavelength (around 418 nm) is assigned to an n → π* transition involving the lone pair electrons of the nitrogen and oxygen atoms. researchgate.net For this compound, the positions of these absorption maxima are expected to be shifted (either bathochromically or hypsochromically) due to the electronic effects of the bromine and fluorine substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, X-ray crystallography studies on closely related halogenated isatins, such as 5-bromo-1H-indole-2,3-dione researchgate.net and 5,6-dibromo-1H-indole-2,3-dione researchgate.net, provide valuable insights into the expected solid-state structure and intermolecular interactions.

In the solid state, halogenated isatin molecules are known to self-assemble through a network of intermolecular interactions, which dictate their crystal packing.

Hydrogen Bonding: A prominent feature in the crystal structures of isatin derivatives is the presence of intermolecular hydrogen bonds. The N-H group of the indole ring acts as a hydrogen bond donor, while the carbonyl oxygens (typically the C2-carbonyl) act as acceptors. For example, in the crystal structure of 5-bromo-1H-indole-2,3-dione, N—H⋯O hydrogen bonds link the molecules into chains. researchgate.net A similar hydrogen bonding motif is anticipated for this compound, playing a crucial role in the formation of its crystal lattice.

Interactive Data Table: Crystallographic Data for Related Halogenated Isatins

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 5-bromo-1H-indole-2,3-dione | Orthorhombic | Pna2₁ | N—H⋯O hydrogen bonds, C—H⋯O interactions | researchgate.net |

Conformational Analysis and Tautomerism in Indole-2,3-dione Systems

The indole-2,3-dione core, being a fused bicyclic system, is conformationally rigid and largely planar. researchgate.netresearchgate.net The more significant structural considerations for this system are the possible tautomeric forms it can adopt. Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For indole-2,3-diones, two main types of tautomerism are possible: lactam-lactim and keto-enol tautomerism.

Lactam-Lactim Tautomerism: This involves the migration of the proton from the nitrogen atom (N-1) to the oxygen of the adjacent lactam carbonyl group (C-2).

Lactam form (amide): This is the 1H-indole-2,3-dione structure, which is overwhelmingly the most stable and dominant tautomer under normal conditions. The stability is attributed to the presence of the highly stable amide functional group.

Lactim form (imidic acid): This form, 2-hydroxy-1H-indol-3-one, is generally much less stable and does not contribute significantly to the equilibrium mixture in the solid state or in neutral solutions.

Keto-Enol Tautomerism: This involves the C-3 ketone group. A proton from an adjacent carbon (C-4 is not possible here) or, more relevantly, the hydroxyl group in a potential hydrated form, could rearrange. However, the primary keto-enol tautomerism of interest involves the formation of an enol at the C-3 position.

Keto form: The standard indole-2,3-dione structure.

Enol form: 3-hydroxy-1H-indol-2-one. This tautomer is generally not favored. Studies on isatin and its derivatives show that the diketo form is the predominant species. scispace.com

In the solid state, crystallographic studies of various isatin derivatives consistently show the molecule exists in the diketo (lactam) form. researchgate.netresearchgate.net In solution, while the diketo form still predominates, the presence of other tautomers or solvated species can be influenced by factors such as pH and solvent polarity. However, for this compound, it is expected that the 1H-indole-2,3-dione tautomer is the exclusive or, at minimum, the vastly predominant form under typical laboratory conditions.

Reactivity and Derivatization of 5 Bromo 6 Fluoro 1h Indole 2,3 Dione

Reactivity at the Ketone Functionalities (C-2 and C-3)

The isatin (B1672199) core features two carbonyl groups, a ketone at C-3 and an amide (or α-keto-lactam) at C-2. The C-3 keto group is particularly electrophilic and is the primary site for nucleophilic attack and condensation reactions. nih.gov

Common reactions at the C-3 position include:

Aldol Condensation: Isatin and its derivatives readily undergo cross-aldol reactions with ketones or aldehydes that possess α-hydrogens. nih.gov For instance, reactions with acetaldehyde (B116499) can yield 3-substituted 3-hydroxyindolin-2-ones, which are often biologically active. nih.gov

Baylis-Hillman Reaction: Isatin derivatives are known to be reactive electrophiles in the Baylis-Hillman reaction, reacting with activated alkenes like acrylic acid derivatives in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane). elsevierpure.comresearchgate.net This reaction forms a new carbon-carbon bond at the C-3 position, creating a functionalized allylic alcohol moiety.

Nucleophilic Addition: The C-3 carbonyl group can be attacked by a variety of nucleophiles. For example, reaction with organometallic reagents like Grignards or organolithiums leads to the formation of tertiary alcohols at the C-3 position.

Ring Expansion: The pronounced electrophilicity of the C-3 carbon allows the isatin ring to undergo expansion reactions. For example, catalytic asymmetric ring expansion of isatins with α-alkyl-α-diazoesters can produce 2-quinolone derivatives. nih.gov

The C-2 amide carbonyl is less reactive than the C-3 ketone but can participate in reactions such as reduction or hydrolysis under more forcing conditions.

Reactivity at the Nitrogen Atom (N-1)

The nitrogen atom at the N-1 position bears an acidic proton (pKa ≈ 10-11), making it susceptible to deprotonation by a suitable base. The resulting isatinate anion is a potent nucleophile, readily undergoing reactions at the nitrogen center. mdpi.com

N-Alkylation: This is a common modification of the isatin scaffold. The reaction is typically performed by treating the isatin with a base (e.g., K₂CO₃, Cs₂CO₃, NaH) in a polar aprotic solvent like DMF, followed by the addition of an alkylating agent (e.g., alkyl halides, sulfates). mdpi.comresearchgate.net Microwave-assisted N-alkylation has been shown to be an efficient method. mdpi.com

N-Acylation: Similar to alkylation, acylation at the N-1 position can be achieved by reacting the isatinate anion with an acyl halide or anhydride (B1165640). researchgate.net For example, refluxing in acetic anhydride yields the N-acetyl derivative. researchgate.net

Mannich Reaction: Isatins can undergo the Mannich reaction, which involves the aminoalkylation of the acidic N-H proton. This typically involves reacting the isatin with formaldehyde (B43269) and a secondary amine (like piperidine, morpholine, or pyrrolidine) to introduce an N-dialkylaminomethyl group at the N-1 position. jptcp.com

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 1-Alkyl-5-bromo-6-fluoro-1H-indole-2,3-dione | mdpi.comresearchgate.net |

| N-Acylation | Acyl halide (RCO-Cl) or Anhydride ((RCO)₂O) | 1-Acyl-5-bromo-6-fluoro-1H-indole-2,3-dione | researchgate.net |

| Mannich Reaction | Formaldehyde (CH₂O), Secondary Amine (R₂NH) | 1-(Dialkylaminomethyl)-5-bromo-6-fluoro-1H-indole-2,3-dione | jptcp.com |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the isatin ring can undergo electrophilic aromatic substitution. However, the ring is significantly deactivated by the electron-withdrawing effects of the α-keto-lactam system and the two halogen atoms (bromine and fluorine). The halogens act as deactivating groups but are ortho-, para-directing. In 5-bromo-6-fluoro-1H-indole-2,3-dione, the C-4 and C-7 positions are available for substitution. The combined directing effects of the existing substituents will determine the regioselectivity of further reactions, such as nitration or further halogenation, which typically require harsh conditions. nih.gov

Nucleophilic Substitution Reactions Involving Halogen Atoms

Direct nucleophilic aromatic substitution (SₙAr) of the bromine or fluorine atoms on the benzene ring is generally difficult and requires either highly activated substrates or specific reaction conditions. mdpi.comnih.gov The fluorine atom at C-6 is more electronegative, but the bromine at C-5 could potentially be a better leaving group.

A more viable approach for functionalizing these positions is through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen atoms. These reactions offer a versatile pathway to a wide range of derivatives that would be inaccessible through classical SₙAr.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Moiety

The reactive handles on the this compound scaffold are frequently used to synthesize more complex hybrid molecules, combining the isatin core with other pharmacophores to create compounds with novel properties. mdpi.com

One of the most common and versatile reactions of isatins is the condensation of the C-3 ketone with primary amines to form Schiff bases (imines). mdpi.com This reaction typically occurs by refluxing the isatin and the amine in a solvent like ethanol, sometimes with an acid catalyst. nih.gov Studies on halogenated isatins, such as 5-fluoroisatin (B27256) and 5-bromoisatin (B120047), show that they readily form Schiff bases with a wide variety of aromatic and heterocyclic amines. st-andrews.ac.uknih.gov The presence of the fluorine atom has been noted to potentially increase reaction yields and reduce reaction times. mdpi.com

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | Ethanol, Reflux | 5-bromo-6-fluoro-3-(phenylimino)indolin-2-one | mdpi.comst-andrews.ac.uk |

| Aromatic Diamine | Water suspension | Bis-Schiff base | mdpi.comnih.gov |

Similar to Schiff base formation, the C-3 ketone of this compound can react with thiosemicarbazide (B42300) or its N-substituted derivatives to yield the corresponding thiosemicarbazones. kashanu.ac.ir The reaction is generally carried out by heating the two components in a polar solvent like ethanol, often with a few drops of a catalytic acid like glacial acetic acid. nih.gov Isatin thiosemicarbazones are a well-studied class of compounds. Research on 5-fluoroisatin and other substituted isatins confirms their straightforward condensation to form these derivatives. nih.govtntech.edu

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings. In the context of isatin derivatives, this reaction typically involves the in-situ generation of an azomethine ylide from the isatin and an amino acid. This ylide, a 1,3-dipole, then reacts with a dipolarophile (such as an alkene or alkyne) to form complex spirooxindole structures, which often possess multiple stereocenters. This reaction can be promoted thermally or under microwave irradiation to enhance reaction rates and yields.

Despite the extensive research into 1,3-dipolar cycloadditions with various substituted isatins (e.g., 5-bromoisatin, 5-chloroisatin, 6-chloroisatin), a specific study detailing the reaction conditions, dipolarophiles used, and resulting products for This compound could not be identified in the available literature. Therefore, no data tables or detailed research findings can be presented for this specific compound.

Mannich Bases Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (like the N-H of the isatin indole (B1671886) ring), formaldehyde, and a primary or secondary amine. This reaction results in the formation of C-C and C-N bonds, yielding aminoalkylated derivatives known as Mannich bases. For isatin and its derivatives, the reaction typically occurs at the N-1 position of the indole ring, leading to N-Mannich bases. These products are significant in medicinal chemistry for their diverse biological activities.

A thorough search for the synthesis of Mannich bases specifically derived from This compound did not yield any published research. While the synthesis is well-documented for other halogenated isatins, no protocols, reaction yields, or characterization data for Mannich bases of the title compound are available.

Pharmacological and Biological Activity of 5 Bromo 6 Fluoro 1h Indole 2,3 Dione and Its Derivatives

Antimicrobial Activity

Isatin (B1672199) and its derivatives are recognized for their potential as antimicrobial agents. kashanu.ac.ir The antimicrobial efficacy of these compounds is often enhanced by the presence of electron-withdrawing groups, such as halogens, on the aromatic ring, which can increase the lipophilicity of the molecule and facilitate its transport across microbial cell membranes. calstate.edu

Antibacterial Efficacy and Mechanism of Action

Derivatives of isatin have demonstrated notable antibacterial activity. Studies on halogenated isatins suggest that substitution at the C5 position with atoms like bromine or fluorine can lead to more active compounds compared to the parent molecule. kashanu.ac.irnih.gov The antibacterial activity of isatin derivatives is influenced by the type and position of substitutions on the indole (B1671886) ring. calstate.edu For instance, some halogenated derivatives have shown greater potency against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

The proposed antibacterial mechanisms for isatin derivatives are multifaceted and can include the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell fusion processes. nih.gov The lipophilic character imparted by halogen substituents is thought to play a crucial role in their ability to penetrate the hydrophobic bacterial membrane. calstate.edu

| Compound Derivative | Bacterial Strain | Activity/Potency |

|---|---|---|

| 5-Halogenated Isatin Derivatives | Gram-positive & Gram-negative bacteria | Increased activity compared to parent isatin. nih.gov |

| Isatin-Thiazole Derivatives | Escherichia coli ATCC 25922 | Demonstrated antimicrobial effects. nih.gov |

| Isatin-Thiazole Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Showed activity against this resistant strain. nih.gov |

Antifungal Efficacy and Mechanism of Action

The antifungal potential of isatin derivatives has also been an area of active investigation. kashanu.ac.irsphinxsai.com The introduction of halogen atoms is a key strategy in the development of potent antifungal agents within this class of compounds. researchgate.net Research has shown that derivatives containing both bromine and fluorine can exhibit significant antifungal properties.

One study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which are structurally related to isatin, evaluated a compound featuring a 5-fluoro-2-oxoindole ring linked to a 5-bromo-1H-indole moiety. This particular derivative, 5-fluoro-3-hydroxy-3-(5-bromo-1H-indol-3-yl)indolin-2-one, demonstrated notable antifungal activity against various plant pathogenic fungi. calstate.edu For example, it showed significant efficacy against Rhizoctonia solani, with an EC50 value of 3.44 mg/L. calstate.edu The study suggested that the presence of halogen substituents on both the oxindole and indole rings is crucial for the observed antifungal activity. calstate.edu

The mechanism of antifungal action for halogenated isatins is thought to involve the disruption of fungal cell integrity and key cellular processes. While specific mechanisms for 5-bromo-6-fluoro-1H-indole-2,3-dione are not detailed, the general antifungal action of related compounds can be attributed to their ability to interfere with fungal cell membrane functions or essential enzymatic pathways. nih.gov

| Compound | Fungal Strain | EC₅₀ (mg/L) |

|---|---|---|

| 5-fluoro-3-hydroxy-3-(5-bromo-1H-indol-3-yl)indolin-2-one | Rhizoctonia solani | 3.44 calstate.edu |

| Botrytis cinerea | 91.05% inhibition at 50 mg/L calstate.edu | |

| Bipolaris maydis | 81.13% inhibition at 50 mg/L calstate.edu |

Antiviral Activity

The isatin scaffold is a well-established platform for the development of broad-spectrum antiviral agents. nih.govresearchgate.net Derivatives of isatin have shown inhibitory activity against a range of viruses, including poxviruses, rhinoviruses, and coronaviruses. nih.gov The incorporation of fluorine into the isatin structure is a common strategy aimed at enhancing the antiviral potency and pharmacokinetic properties of these molecules. nih.gov

Efficacy against Specific Viral Strains

While specific studies on the antiviral activity of this compound are limited, research on related halogenated indole derivatives provides valuable insights. For instance, a study on a 6-bromo-indole derivative, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. researchgate.net This compound was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. researchgate.net

Furthermore, various 5-fluoroisatin (B27256) derivatives have been synthesized and screened for their antiviral activities. nih.gov Some of these compounds, such as certain thiocarbohydrazone and hydrazine (B178648) carbothioamide derivatives of 5-fluoroisatin, have been identified as potent antiviral agents. nih.gov

Proposed Mechanisms of Antiviral Action

The mechanisms through which isatin derivatives exert their antiviral effects can vary depending on the specific derivative and the virus. For some derivatives, the proposed mechanism involves the inhibition of viral replication. researchgate.net In the case of the 6-bromo-indole derivative active against SARS-CoV-2, its action is likely aimed at preventing viral infection and inhibiting viral replication in host cells. researchgate.net Other potential antiviral mechanisms for isatin derivatives include the inhibition of viral protein translation and interference with key viral enzymes, such as proteases or reverse transcriptase, which are essential for the viral life cycle. researchgate.netnih.gov

Anticancer and Antitumor Activity

Isatin and its derivatives are well-documented for their potent anticancer and antitumor activities against a variety of human cancer cell lines. jetir.orgcapes.gov.br The substitution of the isatin core with multiple halogen atoms, such as bromine and fluorine, has been shown to be a particularly effective strategy for enhancing cytotoxic effects on tumor cells. nih.gov

A study focused on the synthesis and antiproliferative activities of multi-substituted isatin derivatives directly investigated the effects of 5-bromo-6-fluoro isatin. nih.gov The findings from this research indicated that the presence of both bromine at the 5-position and fluorine at the 6-position contributed to significant inhibitory activity against several cancer cell lines. nih.gov Specifically, a tri-substituted derivative incorporating this 5-bromo-6-fluoro pattern exhibited the highest inhibitory activity against all three tested cell lines: human leukemia (K562), human hepatocellular carcinoma (HepG2), and human colon carcinoma (HT-29) cells. nih.gov

The primary mechanism of antitumor action for many isatin derivatives is believed to be the inhibition of various protein kinases that are crucial for cell signaling and proliferation, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). Additionally, isatin derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing tumor growth. capes.gov.br

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Trisubstituted isatin derivative (4l) containing a 5-bromo-6-fluoro substitution pattern | K562 (Human Leukemia) | 1.75 nih.gov |

| HepG2 (Human Hepatocellular Carcinoma) | 3.20 nih.gov | |

| HT-29 (Human Colon Carcinoma) | 4.17 nih.gov |

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Derivatives of 5-bromo-1H-indole-2,3-dione have demonstrated notable cytotoxic and antiproliferative effects against a variety of human cancer cell lines. In a study focusing on new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, several compounds were evaluated for their anticancer potential. nih.gov

One of the most effective compounds from this series was a 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-1H-indole-2,3-dione. This particular derivative showed significant cytotoxicity against several cancer cell lines in a 60-cell line screen by the National Cancer Institute (NCI). nih.gov The most pronounced effects were observed against a breast cancer cell line (BT-549), a non-small cell lung cancer cell line (NCI-H23), and an ovarian cancer cell line (IGROV1). nih.gov

| Cancer Cell Line | Cancer Type | Activity (log10GI50) |

|---|---|---|

| BT-549 | Breast Cancer | -6.40 |

| NCI-H23 | Non-Small Cell Lung Cancer | -6.10 |

| IGROV1 | Ovarian Cancer | -6.02 |

The broader family of isoindole-1,3(2H)-dione derivatives, which are structurally related, are also recognized for their cytotoxic effects on numerous cancer cells. nih.govscispace.com The anticancer activity of these compounds is highly dependent on the nature and position of the substituents attached to the core structure. nih.govscispace.com

Modulation of Cell Signaling Pathways (e.g., Kinase Inhibition)

The anticancer activity of indole-2,3-dione derivatives often stems from their ability to modulate critical cell signaling pathways, particularly through the inhibition of protein kinases. nih.gov Kinases are pivotal in controlling cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Sunitinib, a fluorinated indole derivative, functions as a kinase inhibitor, highlighting the potential of this class of compounds. nih.gov

Derivatives of the closely related bis-indole structure have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR) kinase, both of which are implicated in acute myeloid leukemia (AML). nih.gov Furthermore, computational docking studies on derivatives of indolin-2-one with 1,3,4-thiadiazole (B1197879) have shown that they can bind effectively to the c-KIT kinase domain, with affinities comparable to the established kinase inhibitor, Sunitinib. acs.org This suggests that derivatives of this compound may exert their antiproliferative effects by targeting similar tyrosine kinase signaling pathways.

Structure-Activity Relationship Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potential of lead compounds. For isoindole-1,3(2H)-dione derivatives, the presence and type of substituents are critical determinants of their cytotoxic efficacy. nih.govscispace.com

Research has shown that the inclusion of halogen atoms like bromine and fluorine can significantly enhance anticancer activity. nih.gov A study on isoindole-1,3(2H)-dione compounds found that derivatives containing both a silyl (B83357) ether group and a bromine atom exhibited higher anticancer activity against Caco-2 (colon) and MCF-7 (breast) cancer cell lines than the chemotherapy drug cisplatin. scispace.com This underscores the synergistic effect of having specific functional groups on the isoindole skeleton. nih.govscispace.com The fluoro group, in particular, is known to improve antimigration activity in cancer cells. nih.gov The strategic placement of these functional groups is a key consideration in designing more effective anticancer agents. nih.gov

Anti-inflammatory and Analgesic Properties

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on structurally similar compounds provides valuable insights. Derivatives of isoindoline-1,3-dione have been developed and tested for these effects. nih.gov For instance, certain aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated potential analgesic activity in animal models. nih.gov

Similarly, compounds based on a purine-2,6-dione (B11924001) scaffold, which also features a dione (B5365651) system, have shown significant analgesic and anti-inflammatory activities in various animal models of pain and inflammation, such as the formalin test and carrageenan-induced edema test. nih.gov These findings suggest that the dione moiety is a promising pharmacophore for developing agents with dual analgesic and anti-inflammatory properties.

Anticonvulsant Activity

Anti-tubercular Activity

Derivatives of 1H-indole-2,3-dione have emerged as a promising class of compounds in the fight against tuberculosis. Several studies have synthesized and evaluated these derivatives for their in-vitro activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. nih.gov

In one study, various 5-methyl and 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized. nih.gov A number of these compounds, particularly certain 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones and 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones, were identified as potent inhibitors of M. tuberculosis growth. nih.gov

Furthermore, the simpler compound 5-fluoroindole (B109304) has shown the ability to inhibit the growth of both pan-sensitive and drug-resistant strains of M. tuberculosis. nih.gov It also demonstrated the capacity to reduce the bacterial load in the lungs of infected mice, suggesting that fluorinated indoles are a promising avenue for the development of new anti-tubercular drugs. nih.gov These findings indicate that the this compound core could be a valuable starting point for creating novel anti-tubercular agents.

Investigation of Other Reported Biological Activities (e.g., Anti-HIV, Antidepressant, Antimalarial, Antioxidant, Antidiabetic)

The isatin framework and its derivatives have been investigated for a multitude of other biological activities. While extensive research has been conducted on their anticancer and antimicrobial properties, exploration into other therapeutic areas for this compound specifically is less documented. Isatin derivatives have shown a broad range of pharmacological effects in various studies, including potential antiviral, anti-HIV, and antioxidant activities. However, specific data from the reviewed scientific literature concerning the anti-HIV, antidepressant, antimalarial, antioxidant, or antidiabetic properties of this compound or its immediate derivatives are not available.

Computational and Theoretical Studies on 5 Bromo 6 Fluoro 1h Indole 2,3 Dione

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For 5-bromo-6-fluoro-1H-indole-2,3-dione, DFT calculations are essential for understanding its reactivity, stability, and spectroscopic properties. DFT functionals like B3LYP are popular choices that balance accuracy and computational cost for medium-sized molecules. acs.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more biologically active. d-nb.info The molecular electrostatic potential (MEP) map, another DFT-derived property, helps identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. d-nb.info

| MEP Map | Visualizes the electrostatic potential on the molecule's surface. | Identifies reactive sites for nucleophilic and electrophilic attack. d-nb.info |

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Prediction of Binding Affinities and Modes

For this compound, molecular docking can predict how it fits into the active site of a target protein. The process generates a binding score, often expressed as binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy indicates a more stable and favorable interaction.

Docking studies also reveal the binding mode, detailing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein's active site. For instance, studies on isatin (B1672199) analogs show that the carbonyl groups and the N-H group of the isatin ring are often involved in crucial hydrogen bonding with protein targets. acs.org

Identification of Potential Biological Targets

Isatin and its derivatives have been shown to interact with a wide range of biological targets, exhibiting activities such as anticancer and enzyme inhibition. nih.gov Molecular docking can be used to screen this compound against a panel of known protein targets to identify those with the highest predicted binding affinity. Potential targets for isatin derivatives include, but are not limited to:

Kinases: Enzymes that play a key role in cell signaling and are often dysregulated in cancer.

Caspases: A family of proteases involved in apoptosis (programmed cell death).

Tubulin: A protein that polymerizes into microtubules, a key component of the cytoskeleton and a target for anticancer drugs.

Monoamine Oxidases (MAO): Enzymes involved in neurotransmitter metabolism, making them targets for neurological disorders. acs.org

Docking studies on various isatin hybrids have successfully identified potent compounds against cancer cell lines by predicting their interaction with such targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a series of isatin analogs, a QSAR model would be developed by calculating a set of molecular descriptors (e.g., topological, electronic, hydrophobic) for each compound and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a correlation with their experimentally measured biological activity (e.g., IC50 values). nih.govjournaljpri.com

Studies on isatin derivatives have shown that certain descriptors are consistently important for their anticancer activity. journaljpri.comresearchgate.net These include:

Lipophilicity (e.g., LogP): The hydrophobicity of the molecule, which affects its ability to cross cell membranes. Substituents at the R5 position (like the bromo group in the target compound) have been shown to be important for lipophilicity. nih.gov

Electronic Properties: The presence of halogen atoms positively influences cytotoxic activity. nih.gov

Steric/Topological Descriptors: The size and shape of the molecule.

Based on these general findings, the presence of both bromine and fluorine in this compound would be expected to contribute positively to its predicted biological activity in a QSAR model for anticancer agents. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational flexibility and the stability of the binding complex.

For this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protein. The simulation would then show how the ligand and protein move and adjust to each other over a period of nanoseconds. This can:

Confirm the stability of the interactions predicted by docking.

Reveal conformational changes in the protein or ligand upon binding.

Identify key water molecules that may mediate the interaction.

Allow for the calculation of binding free energies with higher accuracy than docking scores alone.

Although specific MD simulation data for this compound is not available, this technique is a standard and crucial step in the computational validation of potential drug candidates.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico methods allow for the early prediction of these properties, reducing the time and cost associated with experimental assays.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular properties that are common in orally active drugs. These include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Physicochemical and ADME-Related Properties of Isatin Analogs

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 5-Fluoroisatin (B27256) | 165.12 nih.gov | 0.7 nih.gov | 1 nih.gov | 2 nih.gov |

| 6-Bromoisatin | 226.03 nih.gov | 1.3 nih.govnih.gov | 1 nih.gov | 2 nih.gov |

| This compound | 244.02 calpaclab.com | N/A | 1 (predicted) | 2 (predicted) |

Based on the data for related compounds, this compound is expected to have properties consistent with Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), indicating good potential for oral bioavailability. Further in silico predictions can estimate properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Future Perspectives and Therapeutic Potential of 5 Bromo 6 Fluoro 1h Indole 2,3 Dione Derivatives

Development of Novel Therapeutic Agents Based on the 5-bromo-6-fluoro-1H-indole-2,3-dione Scaffold

Research into related indole (B1671886) and isatin (B1672199) derivatives has revealed their potential as inhibitors of various enzymes and receptors implicated in disease. For instance, derivatives of the isatin core have been investigated for their anticancer properties, often targeting protein kinases that are crucial for tumor growth and survival. nih.gov Studies on compounds like 1-benzyl-5-bromoindolin-2-one have demonstrated anticancer activity, highlighting the potential of bromo-substituted indole scaffolds. mdpi.com Furthermore, indole derivatives have been designed as inhibitors of enzymes like xanthine (B1682287) oxidase for the treatment of gout. nih.gov The unique substitution pattern of this compound provides a foundation for developing next-generation agents with enhanced potency and selectivity against these and other validated therapeutic targets.

Future development will likely focus on synthesizing new derivatives by modifying the N1 position and the C3 carbonyl group of the isatin core to explore structure-activity relationships (SAR) systematically. This will enable the optimization of lead compounds for improved efficacy and drug-like properties, paving the way for novel treatments for cancer, inflammatory disorders, and infectious diseases. nih.gov

| Potential Therapeutic Target | Rationale for Targeting with Scaffold Derivatives | Related Research Findings |

| Protein Kinases (e.g., VEGFR-2, EGFR) | Kinases are often overactive in cancer cells, and the indole scaffold is a known kinase-binding motif. nih.gov | 1-benzyl-5-bromoindolin-2-one derivatives have shown inhibitory activity against VEGFR-2. mdpi.com |

| Xanthine Oxidase (XO) | Inhibition of XO is a clinical strategy for treating gout by reducing uric acid production. | Novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been developed as potent XO inhibitors. nih.gov |

| Microtubules | Disruption of microtubule dynamics is a proven anticancer mechanism. | Bis(indolyl)-hydrazide-hydrazones have been synthesized as microtubule-targeting agents. nih.gov |

| Viral Enzymes | Isatin derivatives have historically been explored for their antiviral properties. | The isatin scaffold has been a basis for designing agents against various viruses. |

Combination Therapies and Synergistic Effects

The future of cancer treatment and other complex diseases increasingly lies in combination therapies designed to attack pathological processes from multiple angles, enhance therapeutic efficacy, and overcome drug resistance. Derivatives of this compound could become valuable components of such regimens.

A key strategy in combination therapy is to pair a novel targeted agent with an established cytotoxic drug. For example, a derivative of this compound that inhibits a specific cancer-related kinase could be used alongside a traditional chemotherapeutic like 5-fluorouracil (B62378) (5-FU). Such a combination could produce a synergistic effect, where the combined impact is greater than the sum of the effects of the individual drugs. nih.gov This approach may allow for the use of lower doses of the cytotoxic agent, thereby reducing its associated side effects. nih.gov The synergistic potential of combining 5-FU with natural compounds like allicin (B1665233) has been demonstrated, showing inhibited cell migration and proliferation in cancer cells. nih.gov This principle could be applied to new indole derivatives, potentially leading to more effective and tolerable treatment protocols.

Nanotechnology and Drug Delivery Systems for Enhanced Efficacy

Nanotechnology offers a transformative approach to overcoming common challenges in drug development, such as poor solubility, limited bioavailability, and off-target toxicity. nih.govbohrium.com For therapeutic agents derived from this compound, nano-based drug delivery systems hold immense potential to enhance their efficacy and clinical utility. taylorfrancis.com

Encapsulating these derivatives within nanoparticles can improve their solubility and protect them from premature degradation in the body, allowing for more of the active agent to reach its intended target. nih.gov Various types of nanocarriers, such as lipid-based nanoparticles, polymeric nanoparticles, and dendrimers, can be engineered for this purpose. nih.gov Furthermore, the surface of these nanoparticles can be modified with targeting ligands (e.g., antibodies or peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting strategy minimizes exposure to healthy tissues and concentrates the therapeutic agent at the site of action. nih.gov Nanoparticle-based systems have also shown promise in overcoming biological barriers, most notably the blood-brain barrier, which could open up new therapeutic possibilities for brain tumors and neurodegenerative diseases. taylorfrancis.com

| Nanocarrier Type | Description | Potential Advantages for Scaffold Derivatives |

| Lipid Nanoparticles (e.g., Liposomes) | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established technology. |

| Polymer Nanoparticles (e.g., PLGA) | Solid particles made from biodegradable polymers like Polylactic-co-glycolic acid. | Controlled and sustained drug release, protects drug from degradation, surface is easily modified for targeting. nih.govnih.gov |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and drug loading, multivalency for attaching targeting ligands and drugs. nih.gov |

| Magnetic Nanoparticles | Nanoparticles with a magnetic core (e.g., iron oxide). | Can be guided to the target site using an external magnetic field, can also serve as contrast agents for imaging (theranostics). |

Clinical Translation Challenges and Opportunities

Translating a promising chemical scaffold like this compound into a clinically approved drug is a long and complex process fraught with challenges. Key hurdles include optimizing the lead compound's structure-activity relationship and drug-like properties, such as solubility and metabolic stability. nih.gov Extensive preclinical studies are required to establish a compound's safety profile, including assessments of its potential toxicity and off-target effects. The manufacturing process must also be scalable, cost-effective, and reproducible to support clinical trials and eventual commercialization.

Despite these challenges, the unique chemical nature of the this compound scaffold presents significant opportunities. The presence of two different halogens (bromine and fluorine) allows for fine-tuning of the molecule's properties, which could lead to derivatives with superior potency, selectivity, or pharmacokinetic characteristics compared to existing drugs. The versatility of the indole scaffold, with its proven track record in targeting diverse biological pathways, provides a rich field of therapeutic areas to explore, from oncology to infectious diseases and beyond. nih.govnih.gov The opportunity to develop agents that can overcome existing mechanisms of drug resistance represents a particularly valuable goal.

Environmental and Safety Considerations in Large-Scale Synthesis and Application

As with any chemical manufacturing process, the large-scale synthesis of derivatives from this compound requires careful consideration of environmental impact and safety. The synthesis of such halogenated compounds often involves the use of potentially hazardous reagents and solvents, such as N-bromosuccinimide and chlorinated solvents like dichloromethane. echemi.comevitachem.com

Future perspectives in this area are heavily influenced by the principles of green chemistry. This involves developing synthetic routes that minimize waste, use less hazardous chemicals, and are more energy-efficient. For example, research could focus on using safer, recyclable solvents and developing catalytic reactions to replace stoichiometric reagents, thereby reducing the environmental footprint of the manufacturing process.

From a safety standpoint, strict protocols are necessary for handling the raw materials and intermediates involved in the synthesis. echemi.com This includes the use of personal protective equipment (PPE), proper ventilation, and containment strategies to prevent worker exposure. echemi.com Furthermore, the long-term environmental fate of halogenated pharmaceuticals is a consideration, necessitating studies on their biodegradability and potential for bioaccumulation. Addressing these environmental and safety challenges proactively will be crucial for the sustainable development and application of this promising class of compounds.

Q & A

Q. What are the standard synthetic routes for 5-bromo-6-fluoro-1H-indole-2,3-dione, and how can purity be optimized?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, brominated indole precursors react with fluorinated alkynes in PEG-400/DMF solvent mixtures under nitrogen, followed by 12-hour stirring and purification via flash column chromatography (70:30 ethyl acetate/hexane). Yields range from 25% to 50%, with purity confirmed by -NMR, -NMR, and FAB-HRMS analysis . To optimize purity, ensure rigorous removal of residual DMF by vacuum heating (90°C) and employ TLC monitoring (R = 0.30 in ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

Q. How do bromine and fluorine substituents influence the compound’s reactivity in further derivatization?

Bromine at C5 facilitates nucleophilic substitution (e.g., Suzuki coupling), while fluorine at C6 enhances electron-withdrawing effects, stabilizing intermediates during electrophilic reactions. Steric hindrance from bromine may reduce yields in bulky substituent introductions .

Advanced Research Questions

Q. How can conflicting biological activity data for indole-2,3-dione derivatives be resolved?

Contradictions often arise from substituent positioning and assay conditions. For example:

- Antibacterial activity : Electron-withdrawing groups (Br, F) at C5/C6 enhance activity against S. aureus but reduce solubility, leading to false negatives in aqueous assays. Use logP optimization and MIC assays in DMSO-containing media .

- Structural analogs : Compare 5-bromo-6-fluoro derivatives with 5-chloro analogs (PubChem CID: 1000343-13-4) to isolate halogen-specific effects .

Q. What strategies improve crystallization success for X-ray analysis of halogenated indole derivatives?

- Solvent selection : Use low-polarity solvents (e.g., chloroform/hexane) to promote slow crystal growth.

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning, common in halogenated systems .

- Hirshfeld surface analysis : Quantify halogen bonding (C–Br⋯O/N interactions) using CrystalExplorer to guide lattice packing predictions .

Q. How can computational methods guide the design of 5-bromo-6-fluoroindole derivatives with enhanced target selectivity?

- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, prioritizing derivatives with <1.5 Å RMSD to co-crystallized ligands.

- QSAR models : Correlate Hammett σ values (Br: +0.26, F: +0.78) with IC data to predict substituent effects on inhibitory potency .

Methodological Notes

- Contradiction Analysis : When replication fails (e.g., variable antibacterial results), validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of solvent effects .

- Crystallography : For low-resolution data (<1.0 Å), use SHELXE’s dual-space cycling to phase macromolecular complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.